molecular formula C17H19N3O4S B12492270 N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]benzamide

N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]benzamide

Cat. No.: B12492270
M. Wt: 361.4 g/mol
InChI Key: CYEAYXHRHKYORT-UHFFFAOYSA-N
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Description

N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of both an acetamido group and a benzenesulfonamido group, which are linked through an ethyl chain to a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-[(4-acetamidophenyl)sulfonylamino]ethyl]benzamide

InChI

InChI=1S/C17H19N3O4S/c1-13(21)20-15-7-9-16(10-8-15)25(23,24)19-12-11-18-17(22)14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3,(H,18,22)(H,20,21)

InChI Key

CYEAYXHRHKYORT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]BENZAMIDE typically involves a multi-step process. One common method starts with the acylation of 4-aminobenzenesulfonamide to introduce the acetamido group. This is followed by the reaction with ethyl bromide to form the ethyl-linked intermediate. Finally, the intermediate undergoes a coupling reaction with benzoyl chloride to yield the target compound. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]BENZAMIDE may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound shares structural similarities with N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]BENZAMIDE but has different substituents, leading to variations in its biological activity and applications.

    4-Amino-N-[2-(diethylamino)ethyl]benzamide:

Uniqueness

N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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